RN-1747
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RN 1747 involves several key steps:
Starting Materials: The synthesis begins with 4-chloro-2-nitrobenzenesulfonyl chloride and benzylpiperazine.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain RN 1747 with high purity
Industrial Production Methods
While specific industrial production methods for RN 1747 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
RN 1747 primarily undergoes the following types of reactions:
Oxidation: The nitro group in RN 1747 can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group
Major Products
The major products formed from these reactions include amino derivatives and various substituted compounds, depending on the reagents used .
Scientific Research Applications
RN 1747 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and functions of TRPV4 channels.
Biology: Helps in understanding the role of TRPV4 in physiological processes such as osmoregulation, mechanotransduction, and temperature sensation.
Medicine: Investigated for its potential therapeutic applications in conditions like chronic pain, cardiovascular diseases, and respiratory disorders.
Industry: Utilized in the development of new drugs targeting TRPV4 channels
Mechanism of Action
RN 1747 exerts its effects by binding to the TRPV4 channel, leading to its activation. This activation results in the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The specific binding site of RN 1747 on TRPV4 is distinct from other known agonists, contributing to its unique pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
4α-Phorbol 12,13-didecanoate (4α-PDD): Another TRPV4 agonist with similar potency but different selectivity profiles.
GSK1016790A: A potent TRPV4 agonist with higher efficacy compared to RN 1747.
Ruthenium Red: A non-selective TRP channel antagonist that can inhibit TRPV4 activity
Uniqueness
RN 1747 is unique due to its selective activation of TRPV4 and its ability to antagonize TRPM8 at higher concentrations. This dual activity makes it a valuable compound for studying the complex interactions between different TRP channels .
Properties
IUPAC Name |
1-benzyl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-6-7-17(16(12-15)21(22)23)26(24,25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVYSJQUMALEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408000 | |
Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024448-59-6 | |
Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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